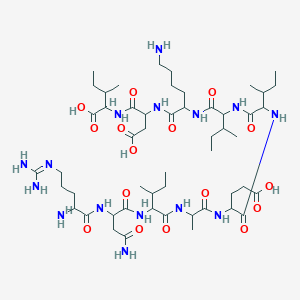![molecular formula C19H15F4N5O2 B12106537 N-[3-[5-amino-3-methyl-2-(trifluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide](/img/structure/B12106537.png)
N-[3-[5-amino-3-methyl-2-(trifluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BACE1-IN-2 is a compound known for its inhibitory effects on the enzyme beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a crucial enzyme involved in the production of beta-amyloid peptides, which are implicated in the development of Alzheimer’s disease. By inhibiting BACE1, BACE1-IN-2 aims to reduce the formation of beta-amyloid plaques, potentially offering therapeutic benefits for Alzheimer’s disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BACE1-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of BACE1-IN-2 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
BACE1-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of new functionalized derivatives with altered biological activity.
Wissenschaftliche Forschungsanwendungen
BACE1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on beta-amyloid production.
Biology: Employed in cellular and molecular biology experiments to investigate the role of BACE1 in Alzheimer’s disease pathology.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease by reducing beta-amyloid plaque formation.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new BACE1 inhibitors.
Wirkmechanismus
BACE1-IN-2 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) into beta-amyloid peptides, reducing the formation of amyloid plaques. The molecular targets involved include the catalytic aspartyl residues within the active site of BACE1. The pathway affected is the amyloidogenic pathway, which is crucial in the development of Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peiminine: A natural compound with BACE1 inhibitory activity.
27-Deoxywithaferin A: Another natural compound that inhibits BACE1.
11-Oxotigogenin: A synthetic compound identified as a potent BACE1 inhibitor.
Uniqueness of BACE1-IN-2
BACE1-IN-2 is unique due to its specific binding affinity and inhibitory potency against BACE1. Compared to other similar compounds, BACE1-IN-2 may offer improved selectivity and reduced off-target effects, making it a promising candidate for further development as a therapeutic agent for Alzheimer’s disease.
Eigenschaften
Molekularformel |
C19H15F4N5O2 |
|---|---|
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
N-[3-[5-amino-3-methyl-2-(trifluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C19H15F4N5O2/c1-18(17(19(21,22)23)30-9-15(25)28-18)12-6-11(3-4-13(12)20)27-16(29)14-5-2-10(7-24)8-26-14/h2-6,8,17H,9H2,1H3,(H2,25,28)(H,27,29) |
InChI-Schlüssel |
YCNKUIFVRZSRNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OCC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B12106455.png)

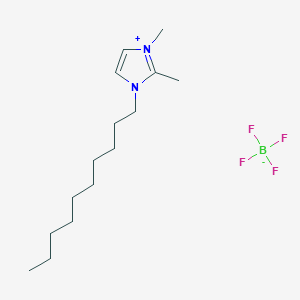

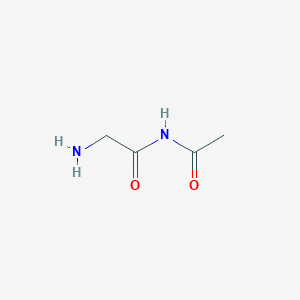
![Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI)](/img/structure/B12106494.png)
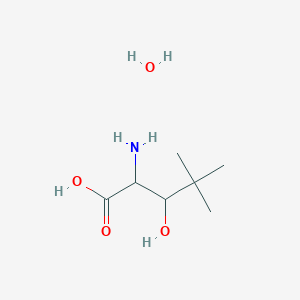
![[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid](/img/structure/B12106504.png)
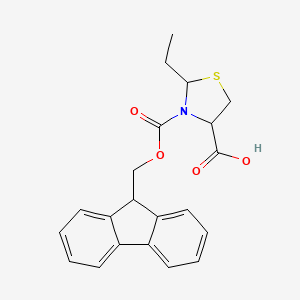
![N-(2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12106512.png)
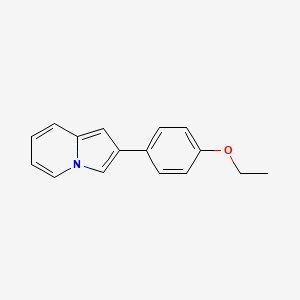
![2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12106521.png)

